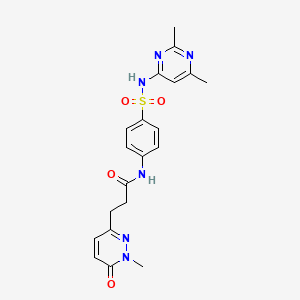

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide

Description

Properties

IUPAC Name |

N-[4-[(2,6-dimethylpyrimidin-4-yl)sulfamoyl]phenyl]-3-(1-methyl-6-oxopyridazin-3-yl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N6O4S/c1-13-12-18(22-14(2)21-13)25-31(29,30)17-8-4-15(5-9-17)23-19(27)10-6-16-7-11-20(28)26(3)24-16/h4-5,7-9,11-12H,6,10H2,1-3H3,(H,23,27)(H,21,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCOUAYJAFZSZEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)C)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)CCC3=NN(C(=O)C=C3)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N6O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's molecular formula is , and it has a molecular weight of 445.48 g/mol. It features a sulfonamide group, which is known for its antibacterial properties, and a pyrimidine moiety that may contribute to its biological activity.

Biological Activity

Antimicrobial Properties:

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial activity. The presence of the 2,6-dimethylpyrimidin-4-yl moiety in this compound suggests potential effectiveness against various bacterial strains. Studies have shown that related sulfonamides can inhibit bacterial growth by interfering with folate synthesis pathways.

Phosphodiesterase Inhibition:

The compound has been investigated for its role as a phosphodiesterase (PDE) inhibitor. PDEs are enzymes that degrade cyclic nucleotides like cAMP and cGMP, which are critical for various cellular signaling pathways. Inhibition of PDE4, in particular, has been associated with anti-inflammatory effects. For instance, compounds similar to this one have demonstrated efficacy in reducing airway hyperreactivity in asthma models by increasing cAMP levels and modulating inflammatory responses .

- Inhibition of PDE Activity:

- Antibacterial Mechanism:

Case Studies and Research Findings

In Vivo Studies:

A study on related compounds showed that PDE inhibitors significantly reduced eosinophilic infiltration in lung tissues in allergen-induced models. This suggests that the compound could be effective in treating conditions like asthma or chronic obstructive pulmonary disease (COPD) by modulating immune responses .

Comparative Analysis:

A comparative table summarizing the biological activities of similar compounds can provide insights into the potential efficacy of this compound:

Scientific Research Applications

Biological Activities

1. Anticancer Properties:

Research indicates that compounds similar to N-(4-(N-(2,6-dimethylpyrimidin-4-yl)sulfamoyl)phenyl)-3-(1-methyl-6-oxo-1,6-dihydropyridazin-3-yl)propanamide exhibit promising anticancer activity. For instance, studies have shown that the incorporation of pyrimidine and sulfonamide moieties can enhance the inhibitory effects on cancer cell proliferation and induce apoptosis in various cancer cell lines .

2. Mechanism of Action:

The proposed mechanism involves the inhibition of specific enzymes or pathways critical for cancer cell survival. For example, the compound may interfere with DNA synthesis or repair mechanisms, leading to increased sensitivity of cancer cells to chemotherapeutic agents . This property is particularly relevant in combination therapies where enhancing the efficacy of existing drugs is crucial.

Case Study 1: Combination Therapy with Cisplatin

A notable study examined the effects of combining this compound with cisplatin in treating ovarian cancer. The results demonstrated that this combination significantly improved patient outcomes compared to cisplatin alone. Patients exhibited higher response rates and longer progression-free survival times .

Case Study 2: In Vitro Studies

In vitro studies have shown that this compound can induce apoptosis in glioblastoma cells. The activation of caspases was observed following treatment with the compound, confirming its role in triggering apoptotic pathways. This finding supports the potential use of this compound as an adjunct therapy in aggressive brain tumors .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from the Journal of Engineering and Applied Sciences (2019)

provides data on two compounds with structural parallels:

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyridin-2-yl)sulfamoyl)phenyl)pentanamide

- Key differences : Replaces the 2,6-dimethylpyrimidin-4-yl group with pyridin-2-yl and incorporates a dioxoisoindolinyl moiety.

- Physicochemical properties : Molecular weight 493.53 g/mol, yellowish-white crystalline solid, elemental composition C24H23N5O5S (C: 58.59%, H: 4.81%, N: 14.32%, S: 6.69%) .

- Synthetic yield : 83% (crude), 76% (purified), indicating moderate synthetic efficiency.

2-(1,3-dioxoisoindolin-2-yl)-4-methyl-N-(4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)pentanamide Key differences: Substitutes pyridin-2-yl with pyrimidin-2-yl, reducing steric bulk but retaining a planar heterocyclic system. Elemental analysis: C: 58.41%, H: 4.70%, N: 14.19%, S: 6.50%, showing minor deviations in composition compared to the pyridin-2-yl analog .

Comparison to Target Compound :

- The dihydropyridazinone ring in the target compound replaces the dioxoisoindolinyl group, which may alter solubility and metabolic stability due to reduced aromaticity and increased hydrogen-bonding capacity.

Pharmacopeial Forum (2017) Derivatives

- Functional implications: The absence of a pyridazinone ring and sulfamoyl group suggests divergent biological targets (e.g., protease inhibition vs. kinase modulation).

Comparison to Target Compound :

- The target compound’s smaller molecular footprint (C23H25N5O5S vs. C36H43N5O5 for compound m) may improve bioavailability.

- The sulfamoyl group in the target compound could enhance solubility in aqueous media compared to the lipophilic diphenylhexanamide analogs.

Research Implications

- The target compound’s hybrid structure may optimize both binding affinity (via pyrimidine) and metabolic stability (via dihydropyridazinone), addressing limitations seen in older analogs .

- Further studies should explore its pharmacokinetic profile and compare inhibitory activity against kinases or antimicrobial targets with existing derivatives.

Q & A

Basic: What are the critical parameters for optimizing the synthesis of this compound to achieve high purity and yield?

Methodological Answer:

Key parameters include:

- Temperature control : Microwave-assisted synthesis at 373 K improves reaction efficiency and reduces side products, as demonstrated in analogous pyrimidine derivatives .

- pH and solvent selection : Glacial acetic acid under controlled pH (2.5–4.0) minimizes hydrolysis of sulfamoyl groups during condensation reactions .

- Stoichiometric ratios : A 1:1 molar ratio of sulfamoylphenyl and dihydropyridazinone precursors ensures balanced reactivity .

- Purification : Column chromatography with gradients of ethyl acetate/hexane (3:7 to 7:3) resolves structurally similar impurities .

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing its molecular structure?

Methodological Answer:

- X-ray crystallography : Resolves hydrogen-bonding networks (e.g., N–H⋯O and O–H⋯N interactions) and π-π stacking distances (e.g., 3.776 Å between pyrimidine and phenyl rings) critical for stability .

- NMR spectroscopy : H and C NMR identify substituent effects (e.g., methyl groups at 2.30–2.50 ppm for dihydropyridazinone) and confirm regioselectivity .

- Infrared (IR) spectroscopy : Confirms carbonyl (1650–1700 cm) and sulfonamide (1150–1250 cm) functional groups .

Advanced: How can structure-activity relationship (SAR) studies be designed to enhance its bioactivity?

Methodological Answer:

- Substituent modification : Replace the 2,6-dimethylpyrimidin-4-yl group with electron-withdrawing groups (e.g., nitro) to assess changes in binding affinity to target enzymes .

- Bioisosteric replacement : Substitute the dihydropyridazinone moiety with thieno[2,3-d]pyrimidin-4-one to evaluate metabolic stability .

- In vitro assays : Use enzyme inhibition assays (e.g., phosphodiesterase-9A) with IC measurements to quantify potency variations across analogs .

Advanced: What computational strategies predict its photophysical properties or binding modes?

Methodological Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO gaps) to predict fluorescence emission wavelengths (e.g., 450–500 nm for maleimide analogs) .

- Molecular docking : Simulate interactions with PDE9A’s catalytic domain using AutoDock Vina; prioritize poses with hydrogen bonds to Gln453 and hydrophobic contacts to Phe456 .

- Molecular dynamics (MD) : Simulate 100-ns trajectories in explicit solvent to assess conformational stability of the sulfamoylphenyl group .

Advanced: How can researchers resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Control variables : Standardize assay conditions (e.g., pH 7.4 buffer, 37°C incubation) to minimize experimental variability .

- Structural validation : Cross-check purity (>95% by HPLC) and crystallinity (PXRD) to confirm compound integrity .

- Meta-analysis : Compare IC values across studies using statistical tools (e.g., ANOVA) to identify outliers linked to substituent positioning .

Basic: What are the common degradation pathways, and how can stability be improved?

Methodological Answer:

- Hydrolysis : The sulfamoyl group degrades in alkaline conditions (pH > 8). Stabilize with lyophilization in citrate buffer (pH 5.0–6.0) .

- Oxidation : Dihydropyridazinone’s keto group is prone to oxidation. Add antioxidants (e.g., 0.01% BHT) in storage solutions .

- Photodegradation : Use amber vials and UV-filtering solvents (e.g., acetonitrile with 0.1% ascorbic acid) .

Advanced: What experimental approaches validate its role as a fluorescent probe or enzyme inhibitor?

Methodological Answer:

- Fluorescence quenching assays : Titrate with bovine serum albumin (BSA) to measure binding constants (e.g., M) .

- Enzyme kinetics : Perform Lineweaver-Burk plots to determine inhibition mechanisms (competitive vs. non-competitive) for PDE9A .

- Cellular imaging : Use confocal microscopy in HEK293 cells with λ = 405 nm and λ = 520 nm to track intracellular localization .

Basic: What analytical methods quantify trace impurities in synthesized batches?

Methodological Answer:

- HPLC-DAD : Use a C18 column (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile (60:40) to detect impurities <0.1% .

- LC-MS/MS : Identify sulfonamide-related byproducts (e.g., m/z 493.53 [M+H]) using positive-ion electrospray .

- Elemental analysis : Confirm C, H, N content within ±0.3% of theoretical values (e.g., C: 58.59%, H: 4.81%, N: 14.32%) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.